![molecular formula C25H37NO B2851928 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one CAS No. 312758-67-1](/img/structure/B2851928.png)
2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one is a complex organic compound that features a unique adamantyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the adamantyl core: This can be achieved through a series of cyclization reactions.
Introduction of the 4-methylphenyl group: This step often involves Friedel-Crafts alkylation.
Attachment of the dipropylamino group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert ketones to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]propane: Similar structure but with a propane chain.
Uniqueness
The uniqueness of 2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one lies in its adamantyl core, which provides rigidity and stability. This makes it particularly useful in applications requiring robust molecular structures.
Properties
IUPAC Name |
2-(dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO/c1-4-10-26(11-5-2)17-23(27)25-15-20-12-21(16-25)14-24(13-20,18-25)22-8-6-19(3)7-9-22/h6-9,20-21H,4-5,10-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSMFVVQCGLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2851845.png)
![Ethyl {[3-cyano-4-(3,5-dibromo-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2851846.png)
![1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2851848.png)
![N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2851849.png)
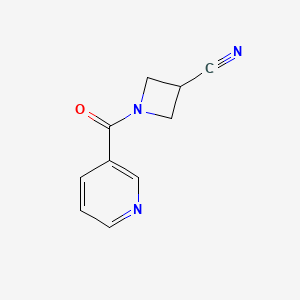
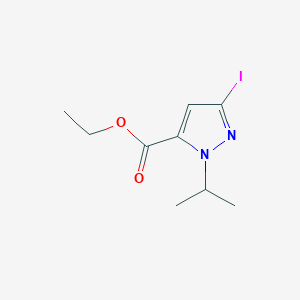
![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2851857.png)
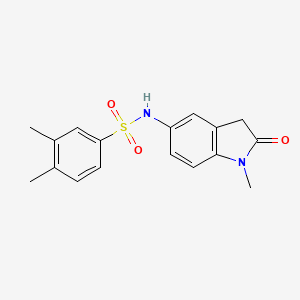
![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2851859.png)
![4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE](/img/structure/B2851860.png)
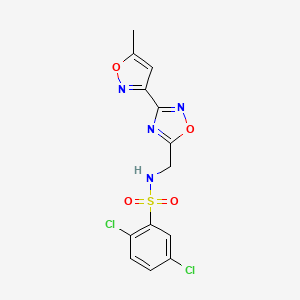
![N-cyclopentyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851864.png)
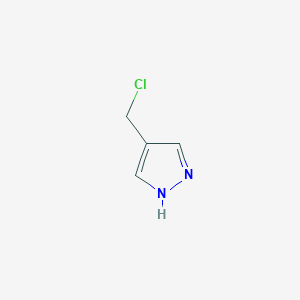
![1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2851868.png)
